molecular formula C17H17FN4OS B2988932 N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-fluorobenzamide CAS No. 1421498-64-7

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-fluorobenzamide

Katalognummer B2988932
CAS-Nummer: 1421498-64-7
Molekulargewicht: 344.41
InChI-Schlüssel: SRWNCUNVJIMOIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-fluorobenzamide, also known as THZ1, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. The compound was first synthesized in 2013 by a group of researchers at the University of California, San Francisco, led by Nathanael Gray. Since then, THZ1 has been the subject of numerous scientific studies exploring its mechanism of action, biochemical and physiological effects, and potential applications in cancer research.

Wissenschaftliche Forschungsanwendungen

Antipsychotic Potential

Research on compounds structurally related to "N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-fluorobenzamide" has shown promising antipsychotic-like profiles in behavioral animal tests. Notably, a study found that certain derivatives did not interact with dopamine receptors, unlike clinically available antipsychotic agents, suggesting a novel mechanism of action. These findings indicate the potential for developing new antipsychotic drugs with fewer side effects (Wise et al., 1987).

Anti-Cancer Activity

Another area of research involves the synthesis of fluoro-substituted compounds that exhibit anti-cancer activity. For instance, novel fluoro-substituted benzo[b]pyran compounds demonstrated significant anticancer activity against various human cancer cell lines at low concentrations. This suggests the compound's structural motif could be beneficial in designing new anticancer agents (Hammam et al., 2005).

Platelet Aggregation Inhibition

Research into the development of fibrinogen receptor antagonists has led to the synthesis of compounds featuring a fluoro-benzamide moiety. These compounds have shown potent human platelet aggregation inhibitory activity and oral availability, making them excellent candidates for antithrombotic treatment, especially in acute phases (Hayashi et al., 1998).

Anti-Inflammatory Activity

Compounds with a structure similar to "N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-fluorobenzamide" have been synthesized and shown significant anti-inflammatory activity. This points towards the potential use of these compounds in the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Antibacterial Agents

Further studies have focused on designing and synthesizing novel classes of antibacterial agents. Compounds with benzothiazolyl and pyrazolone motifs have been identified as promising antibacterial agents, especially against Staphylococcus aureus and Bacillus subtilis. These findings highlight the potential for developing new antibacterial drugs based on these chemical structures (Palkar et al., 2017).

Eigenschaften

IUPAC Name

N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4OS/c1-11-9-12(2)22(21-11)17-20-13(10-24-17)7-8-19-16(23)14-5-3-4-6-15(14)18/h3-6,9-10H,7-8H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWNCUNVJIMOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-fluorobenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.